molecular formula C15H14ClN7O4 B5855281 1,2-bis[(Z)-(4-nitrophenyl)methylideneamino]guanidine;hydrochloride

1,2-bis[(Z)-(4-nitrophenyl)methylideneamino]guanidine;hydrochloride

Cat. No.: B5855281
M. Wt: 391.77 g/mol
InChI Key: RNBRCXQLXQOUOO-DIRHCNHOSA-N
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Description

1,2-bis[(Z)-(4-nitrophenyl)methylideneamino]guanidine;hydrochloride is a complex organic compound with significant applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-bis[(Z)-(4-nitrophenyl)methylideneamino]guanidine;hydrochloride typically involves the reaction of aminoguanidine with 4-nitrobenzaldehyde under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the addition of hydrochloric acid to facilitate the formation of the hydrochloride salt. The reaction mixture is then heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically filtered, and the product is recrystallized from a suitable solvent to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

1,2-bis[(Z)-(4-nitrophenyl)methylideneamino]guanidine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include derivatives with different functional groups, which can be further utilized in various applications .

Mechanism of Action

The mechanism of action of 1,2-bis[(Z)-(4-nitrophenyl)methylideneamino]guanidine;hydrochloride involves its interaction with specific molecular targets. The compound can chelate metal ions, forming stable complexes that exhibit biological activity. The nitro groups play a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-bis[(Z)-(4-nitrophenyl)methylideneamino]guanidine;hydrochloride is unique due to its specific nitro functional groups, which impart distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound in various research fields .

Properties

IUPAC Name

1,2-bis[(Z)-(4-nitrophenyl)methylideneamino]guanidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N7O4.ClH/c16-15(19-17-9-11-1-5-13(6-2-11)21(23)24)20-18-10-12-3-7-14(8-4-12)22(25)26;/h1-10H,(H3,16,19,20);1H/b17-9-,18-10-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBRCXQLXQOUOO-DIRHCNHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)[N+](=O)[O-])N)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N\N/C(=N/N=C\C2=CC=C(C=C2)[N+](=O)[O-])/N)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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